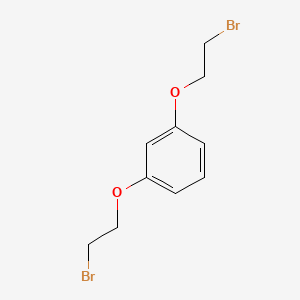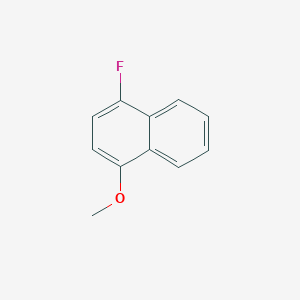
1-Fluoro-4-methoxynaphthalene
Overview
Description
1-Fluoro-4-methoxynaphthalene (FMN) is a chemical compound that belongs to the family of naphthalene derivatives. It has a molecular formula of C11H9FO and an average mass of 176.187 Da .
Synthesis Analysis
The synthesis of 1-Fluoro-4-methoxynaphthalene and its related compounds is a topic of ongoing research. A study on the synthesis of 1-Fluoronaphthalene and its process-related impurities has been reported . The study developed a precise reversed-phase high-performance liquid chromatography method for the determination of 1-fluoronaphthalene and its process-related impurities . Another study discussed the continuous-flow synthesis of fluorine-containing fine chemicals .Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-methoxynaphthalene can be analyzed using various techniques such as X-ray crystallography and electron diffraction . The compound has a molecular formula of C11H9FO .Physical And Chemical Properties Analysis
1-Fluoro-4-methoxynaphthalene has a molecular formula of C11H9FO and an average mass of 176.187 Da . More detailed physical and chemical properties can be found in specialized databases or literature .Scientific Research Applications
Fluorescence Probes for Detecting and Imaging
Naphthalene derivatives, such as 1-Fluoro-4-methoxynaphthalene, are efficient fluorescence probes for detecting and imaging purposes . These derivatives exhibit unique photo physical and chemical properties, making them the most studied group of organic compounds . They have high quantum yield and excellent photostability due to their rigid plane and large π-electron conjugation .
Sensing and Selectivity Properties
Naphthalene-based fluorescence probes, including 1-Fluoro-4-methoxynaphthalene, exhibit excellent sensing and selectivity properties towards anions and cations . They are also used as a part of target biomolecules .
Organic Electronic Appliances
Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances . This is due to the improvement in photo-stability when introducing a naphthalene moiety in the conjugated probe system .
Fluorescence Microscopy
Fluorescence microscopy, an important technique used in several productions and research fields, often uses fluorescent compounds like 1-Fluoro-4-methoxynaphthalene . These organic fluorophores emit fluorescence when stimulated by light .
Luminescence Sensors
Organic fluorophores built with a naphthalene core, such as 1-Fluoro-4-methoxynaphthalene, are used as luminescence sensors . They are widely used due to their increased selectivity and sensitivity .
Ion Indicators
1-Fluoro-4-methoxynaphthalene can be used as an ion indicator in fluorescence and confocal microscopy, flow cytometry, and microplate screening applications . These indicators are useful for detecting and imaging cellular ions .
Future Directions
The future directions of research on 1-Fluoro-4-methoxynaphthalene and similar compounds could involve developments in various fields. For instance, metal-organic frameworks have shown promise in various applications, and their development could involve compounds like 1-Fluoro-4-methoxynaphthalene . Additionally, the fabrication of desalination membranes is another area where such compounds could find application .
properties
IUPAC Name |
1-fluoro-4-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIPSLAOJKIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-methoxynaphthalene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


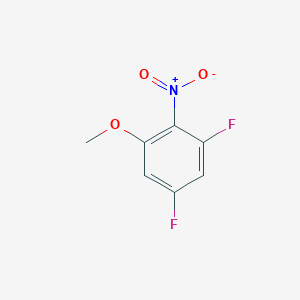



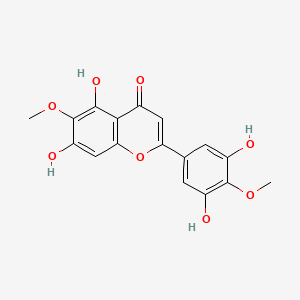
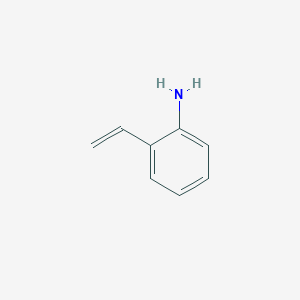

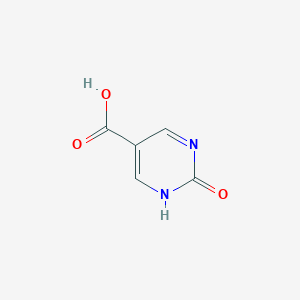

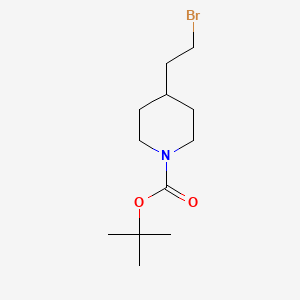
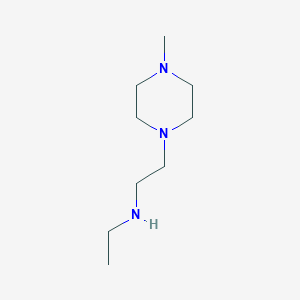
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
